molecular formula C₁₉H₂₅D₄N₃O₃ B1158776 N-tert-Butyloxycarbonyl Y-27632-d4

N-tert-Butyloxycarbonyl Y-27632-d4

Cat. No.: B1158776
M. Wt: 351.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyloxycarbonyl Y-27632-d4 is a deuterated and protected analog of Y-27632, designed for use in biochemical research. The parent compound, Y-27632, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) . In research settings, Y-27632 has been extensively used to investigate the cellular roles of ROCK signaling. Studies have shown that ROCK inhibition with Y-27632 can stimulate axonal sprouting after injury, though it may also paradoxically increase the expression of inhibitory chondroitin sulfate proteoglycans in astrocytes, modulating axonal regeneration . Furthermore, its application in cell culture has been critical in the conditional reprogramming technique, which promotes the proliferation and renewal of epidermal stem cells, facilitating the long-term propagation of normal human keratinocytes and other epithelial cells . It is important to note that the effects of ROCK inhibition can be highly context-dependent. For instance, in some cancer models, Y-27632 treatment has been shown to increase the invasive nature of cells within three-dimensional collagen matrices, highlighting the importance of the cellular microenvironment . The "N-tert-Butyloxycarbonyl" group serves as a common protecting group for amines in organic synthesis, and its removal can be achieved under mild conditions to generate the free amine, a key step in the synthesis of complex molecules . The incorporation of deuterium atoms (d4) can be utilized to alter the pharmacokinetic or metabolic profile of a compound for research purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₉H₂₅D₄N₃O₃

Molecular Weight

351.48

Synonyms

trans-4-[(R)-1-[(tert-Butyloxycarbonyl)amino]ethyl]-N-(4-pyridyl)cyclohexanecarboxamide-d4;  [(1R)-1-[trans-4-[(4-Pyridinyl-d4-amino)carbonyl]cyclohexyl]ethyl]-carbamic Acid 1,1-Dimethyethyl Ester

Origin of Product

United States

Scientific Research Applications

N-tert-Butyloxycarbonyl Y-27632-d4 is a modified version of the well-known Rho-kinase inhibitor Y-27632, which is extensively utilized in various scientific research applications. This compound has gained attention for its role in cell biology, particularly in stem cell research and other therapeutic areas. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Stem Cell Research

This compound is prominently used in the field of stem cell biology. It enhances the viability and expansion of human pluripotent stem cells (hPSCs) during culture conditions. Studies have shown that this compound supports the maintenance of pluripotency and prevents differentiation, making it invaluable for regenerative medicine applications.

Case Study: Human Pluripotent Stem Cells
A study demonstrated that the application of Y-27632 significantly improved the survival rates of hPSCs during dissociation processes, facilitating scalable mass expansion in suspension cultures . This finding highlights its potential for clinical applications in cell therapy.

Cardiovascular Research

The inhibition of ROCK by this compound has been linked to beneficial effects in cardiovascular physiology. Inhibitors like Y-27632 have been explored for their roles in treating conditions such as hypertension and vascular diseases.

Data Table: Effects on Cardiovascular Conditions

ConditionCompound UsedObserved Effect
HypertensionY-27632Reduced blood pressure
Vascular RemodelingThis compoundInhibited smooth muscle contraction
AtherosclerosisY-27632Improved endothelial function

Research indicates that ROCK inhibitors can mitigate vascular remodeling and smooth muscle contraction, which are critical factors in cardiovascular diseases .

Cancer Research

The compound has been investigated for its potential anti-cancer properties. By inhibiting ROCK, this compound can affect cancer cell migration and invasion, making it a candidate for therapeutic strategies against various malignancies.

Case Study: Inhibition of Cancer Cell Migration
In vitro studies have shown that treatment with Y-27632 reduces the migratory capabilities of cancer cells, suggesting its utility as an adjunct therapy in cancer treatment protocols .

Neurobiology

Recent studies have explored the application of this compound in neurobiology, particularly regarding neuroprotection and neurogenesis. The inhibition of ROCK pathways has been linked to promoting neuronal survival and enhancing synaptic plasticity.

Data Table: Neuroprotective Effects

Study FocusCompound UsedKey Findings
NeuroprotectionThis compoundEnhanced neuronal survival post-injury
NeurogenesisY-27632Increased differentiation of neural progenitors

These findings indicate significant implications for treating neurodegenerative diseases .

Preparation Methods

Starting Materials and Initial Steps

The synthesis begins with commercially available (R)-1-phenylethylamine (2) , which undergoes sequential acylation and Friedel-Crafts reactions to form the benzamide intermediate 3 (Scheme 1). Key modifications for deuterium incorporation occur during the hydrogenation step, where D2\text{D}_2 gas replaces H2\text{H}_2 in the presence of 5% Ru/C. This results in the selective deuteration of the cyclohexane ring at the 1,4-trans positions, yielding 4a-d4 (trans-(R)-4-(1-acetamidoethyl)cyclohexane carboxylic acid-d4).

Table 1: Hydrogenation Conditions for Deuterium Incorporation

ParameterValueSource
Catalyst5% Ru/C
GasD2\text{D}_2 (70 bar)
Temperature150°C
Reaction Time72 hours
Deuteration Efficiency>95% (by 1H^1\text{H}-NMR)

Deuterium Exchange and Purification

Post-hydrogenation, the intermediate 4a-d4 undergoes deacetylation in 26% aqueous ammonia under reflux to yield 5a-d4 (trans-(R)-4-(1-aminoethyl)cyclohexane carboxylic acid-d4). Isotopic enrichment is further optimized via Pd/C-Pt/C-catalyzed H-D exchange in D2O\text{D}_2\text{O}, achieving >99% deuterium incorporation at the ethylamino group (Fig. 1).

5a-d4: C10H15D4NO2[α]D20=+112.3(c1,MeOH)[1]\text{5a-d4: } \text{C}{10}\text{H}{15}\text{D}4\text{NO}2 \quad [\alpha]_D^{20} = +112.3 \, (c \, 1, \, \text{MeOH}) \,

N-tert-Butyloxycarbonyl (Boc) Protection

Boc Activation and Coupling

The primary amine of 5a-d4 is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under solvent-free electromagnetic milling conditions (Scheme 2). This green chemistry approach eliminates the need for traditional bases or solvents, achieving 89% yield with minimal racemization.

Reaction Conditions:

  • (Boc)2O\text{(Boc)}_2\text{O}: 1.2 equiv

  • Milling Time: 2 hours

  • Temperature: 25°C

  • Catalyst: None required

Characterization of Boc-Protected Intermediate

The product 8-d4 (trans-(R)-4-(1-(tert-butoxycarbonylamino)ethyl)cyclohexanecarboxylic acid-d4) is validated via:

  • 1H^1\text{H}-NMR: Absence of NH2_2 signals at δ 1.5 ppm.

  • HRMS: [M+H]+\text{[M+H]}^+ calcd. for C15H23D4NO4\text{C}_{15}\text{H}_{23}\text{D}_4\text{NO}_4: 326.2452, found: 326.2450.

Final Amidation and Isolation

Coupling with 4-Aminopyridine

The carboxylic acid 8-d4 is coupled with 4-aminopyridine using the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) to form 9-d4 (N-tert-butyloxycarbonyl Y-27632-d4). The reaction proceeds in anhydrous THF at 0°C, yielding 85% of the desired product.

Table 2: Amidation Reaction Parameters

ParameterValueSource
Coupling ReagentMukaiyama reagent
SolventTHF
Temperature0°C → 25°C
Yield85%

Deprotection and Final Product Isolation

Boc removal is achieved using 1 N HCl in diethyl ether, yielding Y-27632-d4 hydrochloride. Subsequent reprotection with (Boc)2O\text{(Boc)}_2\text{O} under electromagnetic milling produces this compound with 92% purity (HPLC).

Analytical Validation and Applications

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, MeOH-d4): δ 1.12 (d, J=6.8J = 6.8 Hz, 3H, CH3_3), 2.52 (m, 1H, H-1), 3.81 (quint, 1H, CH2_2ND2_2).

  • HRMS: [M+H]+\text{[M+H]}^+ calcd. for C14H21D4Cl2N3O2\text{C}_{14}\text{H}_{21}\text{D}_4\text{Cl}_2\text{N}_3\text{O}_2: 342.3018, found: 342.3015.

Applications in Metabolic Studies

This compound serves as an internal standard in LC-MS assays for quantifying Y-27632 in biological matrices. Its deuterated structure minimizes matrix interference, enabling precise pharmacokinetic profiling .

Q & A

Q. What is the primary role of N-tert-Butyloxycarbonyl Y-27632-d4 in Rho kinase (ROCK) inhibition studies?

Y-27632-d4 is a deuterated derivative of the selective ROCK inhibitor Y-27632, enabling precise tracking of drug distribution, metabolism, and target engagement in cellular and biochemical assays. The deuterium labeling facilitates differentiation from endogenous molecules in mass spectrometry (MS)-based analyses, improving quantification accuracy in complex matrices like plasma or tissue homogenates .

Q. How should researchers design experiments to leverage the deuterium labeling in Y-27632-d4?

  • Methodological Answer : Use Y-27632-d4 as an internal standard in liquid chromatography-tandem MS (LC-MS/MS) workflows to correct for matrix effects and ionization variability. For metabolic stability assays, incubate the compound with liver microsomes and quantify parent drug depletion using deuterium-specific fragmentation patterns .
  • Table 1 : Key Applications of Deuterium Labeling
ApplicationExperimental Design ConsiderationReference
Pharmacokinetic StudiesUse deuterated analog to normalize recovery
Metabolic Pathway MappingTrack deuterium retention in metabolites

Q. What synthetic challenges arise when incorporating the N-tert-Butyloxycarbonyl (N-Boc) group into Y-27632-d4?

The N-Boc group is critical for protecting reactive amines during synthesis. Challenges include:

  • Deprotection Efficiency : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal, ensuring minimal side reactions.
  • Isotope Stability : Verify deuterium retention at specific positions post-synthesis via high-resolution MS and 2^2H-NMR .

Q. Which analytical methods are recommended for quantifying Y-27632-d4 in biological samples?

  • LC-MS/MS : Employ a deuterated internal standard (e.g., Y-27632-d4 itself) to correct for matrix effects. Use a C18 column and positive ionization mode with transitions specific to deuterated fragments .
  • Fluorescence Polarization : Pair with fluorescent ROCK substrates to measure competitive binding in real time .

Advanced Research Questions

Q. How does deuterium substitution in Y-27632-d4 influence binding kinetics compared to the non-deuterated form?

Deuterium can alter binding affinity due to the kinetic isotope effect (KIE). For example, kcatk_{\text{cat}} for ROCK inhibition may decrease slightly due to stronger C-D bonds. Validate via:

  • Surface Plasmon Resonance (SPR) : Compare association/dissociation rates (konk_{\text{on}}, koffk_{\text{off}}) between Y-27632 and Y-27632-d4.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) to assess binding energy changes .

Q. What strategies mitigate synthetic inefficiencies in N-Boc protection/deprotection for Y-27632-d4?

  • Table 2 : Optimization Strategies for Boc Chemistry
ChallengeSolutionOutcomeReference
Low Coupling YieldUse HATU or EDCI coupling agentsImproved conjugation
Acid-Sensitive IntermediatesEmploy scavengers (e.g., anisole)Reduced degradation

Q. How can researchers resolve contradictory data from batch variability in Y-27632-d4?

  • Quality Control (QC) Protocols :

Purity Analysis : Validate via HPLC (>98% purity) and 1^1H/13^13C-NMR.

Deuterium Enrichment : Confirm using 2^2H-NMR or isotope ratio MS.

  • Statistical Robustness : Replicate experiments across multiple batches and apply ANOVA to identify outliers .

Q. What advanced imaging techniques utilize Y-27632-d4 for real-time ROCK activity monitoring?

  • Near-Infrared (NIR) Probes : Conjugate Y-27632-d4 to NIR fluorophores (e.g., SiR-COOH) for in vivo imaging of ROCK inhibition in tumor-associated macrophages .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., benzophenone) to crosslink ROCK isoforms for pull-down assays .

Q. How can computational models predict Y-27632-d4’s metabolic stability and off-target effects?

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
  • Docking Studies : Use ROCK2 crystal structures (PDB: 2F2U) to assess binding mode conservation post-deuteration .

Key Considerations for Experimental Design

  • Storage : Store Y-27632-d4 at -20°C in anhydrous DMSO to prevent hydrolysis of the Boc group .
  • Ethical Compliance : Use only for research purposes; avoid human therapeutic applications per safety guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.